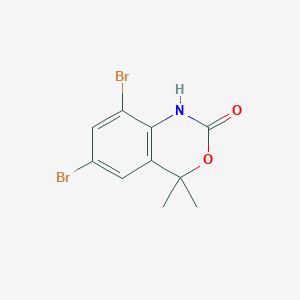

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl-

CAS No.: 21441-02-1

Cat. No.: VC19673549

Molecular Formula: C10H9Br2NO2

Molecular Weight: 334.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21441-02-1 |

|---|---|

| Molecular Formula | C10H9Br2NO2 |

| Molecular Weight | 334.99 g/mol |

| IUPAC Name | 6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one |

| Standard InChI | InChI=1S/C10H9Br2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14) |

| Standard InChI Key | YKSISAXLBMWBNF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one, reflects its bicyclic structure: a benzene ring fused to a 1,3-oxazin-2-one moiety. Key substituents include:

-

Bromine atoms at positions 6 and 8, which enhance electrophilic reactivity and influence biological interactions.

-

Dimethyl groups at position 4, contributing to steric stabilization and modulating solubility.

The canonical SMILES string CC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C and molecular formula C10H9Br2NO2 (MW: 334.99 g/mol) confirm its structural identity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 334.99 g/mol |

| Molecular Formula | C10H9Br2NO2 |

| IUPAC Name | 6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one |

| Canonical SMILES | CC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C |

| InChI Key | YKSISAXLBMWBNF-UHFFFAOYSA-N |

Synthesis and Optimization

General Synthetic Routes

The synthesis of 6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one typically involves bromination of a preformed benzoxazine core or cyclocondensation of brominated precursors. A scalable protocol adapted from analogous benzoxazine syntheses includes:

-

Aldimine Formation: Reaction of brominated o-aminobenzyl alcohol with carbonyl compounds under acidic conditions.

-

Cyclization: Trifluoromethanesulfonic acid (TfOH)-catalyzed ring closure, often facilitated by molecular sieves to remove water.

-

Purification: Crystallization from methanol or 2-methyltetrahydrofuran (2-MeTHF) to achieve >97% purity .

Process Optimization

Key optimizations for large-scale production (e.g., 500 g batches) :

-

Solvent Selection: 2-MeTHF enables efficient azeotropic drying and simplifies solvent switching to methanol for crystallization.

-

Catalyst Loading: 0.2 equivalents of TfOH balances reaction rate and byproduct formation.

-

Molecular Sieves: 60 wt% loading ensures effective water removal, critical for high yields (83%) .

Biological Activities and Mechanisms

Insulin Release Inhibition

Brominated benzoxazines exhibit pancreatic β-cell modulation, potentially via voltage-gated calcium channel interference. The 6,8-dibromo substitution may enhance binding to sulfonylurea receptors (SUR1), a mechanism shared with antidiabetic drugs like glibenclamide.

Vascular Smooth Muscle Relaxation

In vitro studies suggest that dimethyl groups at position 4 improve membrane permeability, allowing the compound to inhibit calcium influx in vascular smooth muscle cells. This activity correlates with endothelial nitric oxide synthase (eNOS) activation, implicating a role in hypertension management.

Antiproliferative Effects

Preliminary data indicate that bromine atoms promote pro-apoptotic signaling in cancer cell lines (e.g., HepG2), possibly through reactive oxygen species (ROS) generation or topoisomerase II inhibition.

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for structure-activity relationship (SAR) studies:

-

Bromine Replacements: Substituting bromine with chlorine or iodine alters target selectivity.

-

Dimethyl Group Modifications: Replacing methyl with ethyl groups reduces metabolic clearance in hepatic microsomes.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, as demonstrated in rodent models, where sustained release over 72 hours was achieved.

Comparative Analysis with Related Compounds

Table 2: Comparison of Brominated Benzoxazines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume